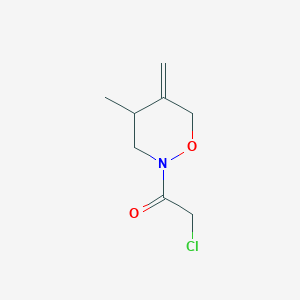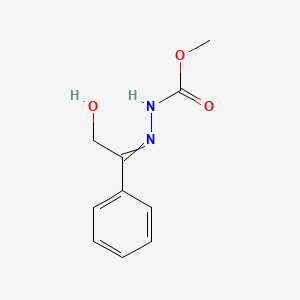
Ethyl 4-acetamidosalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetamidosalicylate is an organic compound that belongs to the class of esters It is derived from salicylic acid, where the hydroxyl group is esterified with ethanol, and an acetamido group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-acetamidosalicylate can be synthesized through the esterification of 4-acetamidosalicylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ester group may be converted into a carboxylic acid group.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: 4-acetamidosalicylic acid.
Reduction: Ethyl 4-acetamido-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a prodrug, where it can be metabolized into active pharmaceutical agents.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Wirkmechanismus
The mechanism of action of ethyl 4-acetamidosalicylate involves its hydrolysis in the body to release 4-acetamidosalicylic acid and ethanol. The 4-acetamidosalicylic acid can then exert its effects by inhibiting enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
4-acetamidosalicylic acid: This compound is similar in structure but lacks the ethyl ester group.
Methyl 4-acetamidosalicylate: Similar to this compound but with a methyl ester group instead of an ethyl group.
Salicylic acid derivatives: Various derivatives of salicylic acid with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester group can also affect its pharmacokinetic properties, such as absorption and metabolism in the body.
Eigenschaften
CAS-Nummer |
22776-13-2 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
ethyl 4-acetamido-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)9-5-4-8(6-10(9)14)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
HHELDUHJNXALMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)



